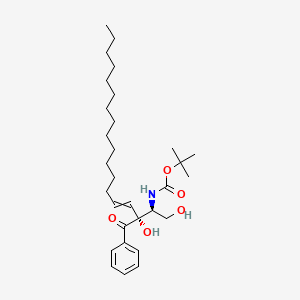

(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol, also known as this compound, is a useful research compound. Its molecular formula is C30H49NO5 and its molecular weight is 503.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The compound “(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol” is structurally based on sphingosine . Sphingosine and its derivatives are the major bases of the sphingolipids in mammals . The primary targets of sphingosine include various proteins such as genome polyproteins and glycolipid transfer proteins .

Mode of Action

The compound interacts with its targets by binding to them, which can lead to changes in their function. For example, it may inhibit or enhance the activity of these proteins, leading to alterations in cellular processes .

Biochemical Pathways

The compound is involved in the sphingolipid signaling pathway . Sphingolipids serve as both intracellular and intercellular messengers and as regulatory molecules that play essential roles in signal transduction, inflammation, angiogenesis, and metabolic disorders .

Pharmacokinetics

Like other sphingolipids, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Activité Biologique

The compound (2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol is a derivative of sphingosine and is characterized by its complex structure which plays a significant role in various biological activities. The molecular formula is C49H63NO5 with a molecular weight of 746.03 g/mol. This compound is notable for its implications in cell signaling pathways, particularly those related to inflammation and cancer.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C49H63NO5 |

| Molecular Weight | 746.03 g/mol |

| IUPAC Name | [(E,2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate |

| InChI Key | SUMXREFTXNALCF-PTWIYRHASA-N |

The compound acts primarily through its structural similarity to sphingosine, which is known to influence several critical cellular processes:

- Cell Growth and Development : Sphingosine derivatives are implicated in promoting cell proliferation and differentiation.

- Signal Transduction : They play a crucial role in the signaling pathways that regulate inflammation and apoptosis.

- Biochemical Pathways : The compound is involved in sphingolipid metabolism, affecting pathways related to angiogenesis and metabolic disorders such as diabetes and neurodegenerative diseases .

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound. The compound has shown efficacy against various cancer cell lines by:

- Inducing Apoptosis : It triggers programmed cell death in cancer cells through the activation of caspases.

- Inhibiting Cell Proliferation : The compound disrupts cell cycle progression, particularly at the G1/S checkpoint.

- Modulating Inflammatory Responses : By inhibiting pro-inflammatory cytokines, it reduces tumor microenvironment inflammation .

Study on Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 10 µM). The mechanism was attributed to the activation of apoptotic pathways involving Bcl-2 family proteins.

Study on Colon Cancer

In another investigation involving HT-29 colon cancer cells, this compound exhibited anti-proliferative effects by inducing cell cycle arrest and promoting apoptosis as evidenced by increased levels of cleaved PARP and caspase-3 activity.

Summary of Biological Activities

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of (2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol involves several steps that typically include the formation of the benzoyl group and the tert-butyloxycarbonyl amine. The characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Activities

This compound has been investigated for various biological activities:

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, studies have shown that modifications to the benzoyl group can enhance its potency against different cancer cell lines. A notable study demonstrated that certain derivatives significantly inhibited cell proliferation in vitro, suggesting potential for development as anticancer agents .

Antiviral Properties

There is emerging evidence that this compound could have antiviral applications. Its structural analogs have been tested for activity against HIV and other viruses. In vitro studies suggest that specific modifications could lead to enhanced antiviral efficacy, making this compound a candidate for further exploration in antiviral drug development .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects in models of neurodegenerative diseases. Studies indicate that it may reduce oxidative stress-induced neuronal cell death, which is crucial for conditions like Alzheimer's disease . This neuroprotective mechanism suggests its potential utility in treating neurodegenerative disorders.

Case Study 1: Anticancer Activity

A recent study focused on synthesizing new derivatives based on this compound revealed significant anticancer activity against leukemia and CNS cancer cell lines. The most effective derivative showed an EC50 value comparable to existing chemotherapeutics, indicating strong potential for clinical application .

Case Study 2: Antiviral Activity

Another investigation into the antiviral properties of this compound found that certain derivatives exhibited promising inhibition of HIV integrase. The most potent analogs demonstrated an EC50 value significantly lower than many known antiviral agents, highlighting their potential as therapeutic candidates against HIV .

Summary of Biological Activities

Propriétés

Numéro CAS |

299172-59-1 |

|---|---|

Formule moléculaire |

C30H49NO5 |

Poids moléculaire |

503.7 g/mol |

Nom IUPAC |

[(E,2S,3R)-1-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-en-3-yl] benzoate |

InChI |

InChI=1S/C30H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27(35-28(33)25-21-18-17-19-22-25)26(24-32)31-29(34)36-30(2,3)4/h17-23,26-27,32H,5-16,24H2,1-4H3,(H,31,34)/b23-20+/t26-,27+/m0/s1 |

Clé InChI |

GJCJNLOYMRJWLR-UHGLERHDSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)(C(=O)C1=CC=CC=C1)O |

SMILES isomérique |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OC(C)(C)C)OC(=O)C1=CC=CC=C1 |

SMILES canonique |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)OC(=O)C1=CC=CC=C1 |

Synonymes |

N-[(1S,2R,3E)-2-(Benzoyloxy)-1-(hydroxymethyl)-3-heptadecen-1-yl]carbamic Acid 1,1-Dimethylethyl Ester; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.